(S)-8A-methyl-3,4,8,8a-tetrahydronaphthalene-1,6(2H,7H)-dione
CAS No.: 33878-99-8
Cat. No.: VC7883169
Molecular Formula: C11H14O2
Molecular Weight: 178.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 33878-99-8 |
|---|---|
| Molecular Formula | C11H14O2 |
| Molecular Weight | 178.23 g/mol |
| IUPAC Name | (8aS)-8a-methyl-3,4,7,8-tetrahydro-2H-naphthalene-1,6-dione |
| Standard InChI | InChI=1S/C11H14O2/c1-11-6-5-9(12)7-8(11)3-2-4-10(11)13/h7H,2-6H2,1H3/t11-/m0/s1 |
| Standard InChI Key | DNHDRUMZDHWHKG-NSHDSACASA-N |
| Isomeric SMILES | C[C@]12CCC(=O)C=C1CCCC2=O |
| SMILES | CC12CCC(=O)C=C1CCCC2=O |
| Canonical SMILES | CC12CCC(=O)C=C1CCCC2=O |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Synonyms
The systematic IUPAC name for this compound is (8aS)-8a-methyl-3,4,7,8-tetrahydro-2H-naphthalene-1,6-dione, reflecting its bicyclic framework and ketone functional groups . Commonly referred to as the Wieland-Miescher ketone (WMK), it is distinguished by its (S)-configuration at the 8a methyl-bearing carbon . Alternative designations include:
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(S)-(+)-3,4,8,8a-tetrahydro-8a-methyl-1,6(2H,7H)-naphthalenedione
-
8aS-8a-methyl-3,4,8,8a-tetrahydronaphthalene-1,6(2H,7H)-dione
Molecular Architecture
The molecule comprises a fused bicyclic system with two ketone groups at positions 1 and 6. Key structural features include:
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Stereochemistry: The (S)-configuration at C8a imposes chirality, critical for its interactions in asymmetric synthesis .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | 48–52°C | |
| Optical Rotation ([α]D) | +100° (c=1 in benzene) | |
| Storage Conditions | 2–8°C | |
| Purity | ≥99% |
The SMILES notation (CC12CCC(=O)C=C1CCCC2=O) and InChIKey (DNHDRUMZDHWHKG-NSHDSACASA-N) further encode its structural uniqueness .
Synthesis and Manufacturing
Classical Synthetic Routes
The Wieland-Miescher ketone is traditionally synthesized via the Robinson annulation of methyl vinyl ketone with 2-methyl-1,3-cyclohexanedione under basic conditions . This method yields the racemic mixture, necessitating chiral resolution to isolate the (S)-enantiomer.
Modern Asymmetric Approaches
Recent advancements employ organocatalytic strategies to achieve enantioselective synthesis. For instance, proline-derived catalysts facilitate asymmetric Michael additions, directly producing the (S)-enantiomer with >90% enantiomeric excess (ee) .
Table 2: Comparison of Synthesis Methods
| Method | Yield (%) | ee (%) | Scalability |
|---|---|---|---|
| Classical Robinson | 60–70 | Racemic | Industrial |
| Organocatalytic | 75–85 | 90–95 | Laboratory |
| Enzymatic Resolution | 40–50 | 99+ | Niche |
Applications in Organic Synthesis
Steroid and Terpenoid Synthesis
The WMK’s rigid bicyclic structure serves as a precursor for steroidal frameworks. For example, hydrocortisone analogues are synthesized via sequential functionalization of the diketone moiety .
Natural Product Synthesis
This compound is pivotal in constructing complex natural products, such as taxol side chains and diterpenes, where its stereochemistry directs subsequent reactions .
Comparative Analysis of Enantiomers
The (R)-enantiomer (PubChem CID: 736070) exhibits an optical rotation of −100° under identical conditions . Despite structural similarities, the (S)-form is preferred in pharmaceutical synthesis due to its compatibility with biological targets.
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